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molecular formula C7H7ClN2O2 B2433885 3-Amino-6-chloro-4-methylpicolinic acid CAS No. 1073182-76-9

3-Amino-6-chloro-4-methylpicolinic acid

Cat. No. B2433885
M. Wt: 186.6
InChI Key: UPAKKZSHZTWQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247431B2

Procedure details

(6-Chloro-2-cyano-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester (3.72 g) was dissolved in concentrated sulfuric acid (19 mL) and stirred for 1 h at 100° C. The reaction mixture was cooled to room temperature and water (19 mL) was slowly added. The reaction mixture was warmed again to 100° C. and stirred at this temperature for 2 h. Water was added after cooling to room temperature, the mixture was cooled in an ice bath and the pH was adjusted to ˜14 by slow addition of solid sodium hydroxide. The aqueous solution was washed 2× with MTB-ether, the aqueous layer was then adjusted to pH ˜2 by addition of 5 M hydrochloric acid and extracted 3× with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuum to afford 2.25 g of the title compound of the formula
Name
(6-Chloro-2-cyano-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:9]([C:16]#N)=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[CH3:14])(C)(C)C.[OH2:19].[OH-:20].[Na+]>S(=O)(=O)(O)O>[NH2:7][C:8]1[C:9]([C:16]([OH:20])=[O:19])=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[CH3:14] |f:2.3|

Inputs

Step One
Name
(6-Chloro-2-cyano-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Quantity
3.72 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C(=NC(=CC1C)Cl)C#N)=O
Name
Quantity
19 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed again to 100° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
WASH
Type
WASH
Details
The aqueous solution was washed 2× with MTB-ether
ADDITION
Type
ADDITION
Details
the aqueous layer was then adjusted to pH ˜2 by addition of 5 M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1C)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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